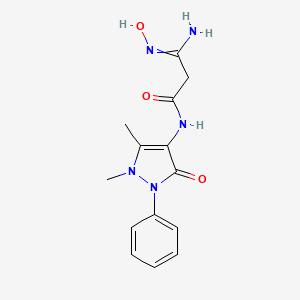

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide

説明

This compound belongs to the pyrazolone-derived amide class, characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a propanamide substituent modified with hydroxyamino and imino groups. The hydroxyamino and imino groups enhance hydrogen-bonding capacity, influencing solubility and molecular interactions.

特性

IUPAC Name |

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-9-13(16-12(20)8-11(15)17-22)14(21)19(18(9)2)10-6-4-3-5-7-10/h3-7,22H,8H2,1-2H3,(H2,15,17)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLZLERRZYVVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amino derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide exhibit anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of this compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide has demonstrated antimicrobial activity against a range of bacteria and fungi. In particular, it was effective against multi-drug resistant strains, making it a candidate for further development in antibiotic therapies .

Enzyme Inhibition

This compound serves as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to potential applications in cancer treatment and antimicrobial therapies .

Drug Delivery Systems

Recent studies have explored the use of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. This property is particularly beneficial for poorly soluble drugs .

Polymer Composites

In material science, this compound has been utilized to enhance the properties of polymer composites. Incorporating it into polymer matrices has resulted in improved mechanical strength and thermal stability. This makes it suitable for applications in aerospace and automotive industries where material performance is critical .

Nanotechnology

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide has potential applications in nanotechnology as a stabilizing agent for nanoparticles. Its ability to interact with metal ions allows for the synthesis of metal nanoparticles with controlled size and shape, which are crucial for various applications including catalysis and sensing technologies .

Case Studies

作用機序

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Propanamide Chain

a. N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide

- Structure: Features a dimethylamino group instead of hydroxyamino/iminopropanamide.

- Properties: Molecular weight = 302.37; reduced polarity due to the dimethylamino group, likely lowering water solubility compared to the hydroxyamino analogue .

- Applications: Used in ligand design for coordination chemistry, leveraging the dimethylamino group’s electron-donating properties .

b. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanamide

- Structure : Incorporates a bulky 1,3-dioxo-isoindolyl group.

- Properties : Larger molecular weight (480.52 g/mol) and planar isoindole moiety, which may enhance π-π stacking interactions in crystal packing .

- Synthesis : Requires multi-step coupling, contrasting with simpler amidation routes for the target compound .

c. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

- Structure : Contains a sulfanylphenyl acetamide chain.

- Crystallography : Exhibits dihedral angles of 80.7° between the pyrazolone and dichlorophenyl rings, indicating steric hindrance. Forms hydrogen-bonded dimers (R₂²(10) motif) .

- Reactivity: The sulfanyl group participates in hydrophobic interactions, unlike the hydrophilic hydroxyamino group in the target compound .

Functional Group Modifications

a. Hydrazinecarbothioamide Derivatives

- Example : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxoindol-3-yl)hydrazinecarbothioamide.

- Key Differences: Thiourea moiety replaces hydroxyamino-iminopropanamide, introducing sulfur-based nucleophilicity. IR peaks at 3276 cm⁻¹ (NH₂) and 1660 cm⁻¹ (C=O) highlight distinct vibrational modes .

- Applications: Potential as a chelating agent due to thioamide’s metal-binding affinity .

b. Chlorinated Propanamides

- Example : 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide.

- Properties: Molecular weight = 293.74; chloro group’s electron-withdrawing effect reduces basicity compared to hydroxyamino derivatives.

- Synthesis : Carbodiimide-mediated coupling, similar to antipyrine amide derivatives .

Crystallographic and Conformational Analysis

- Comparisons :

- Formamide Derivative (CAS 1672-58-8) : Orthorhombic crystal system (P2₁2₁2₁) with a = 8.42 Å, b = 9.30 Å, c = 14.50 Å. Planar amide group facilitates tight packing .

- Dichlorophenyl Acetamide : Dihedral angles of 48.45° between pyrazolone and dichlorophenyl rings, indicating significant torsional strain .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hydrogen Bonding and Crystallographic Data

生物活性

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₂H₁₄N₄O₃S

- Molecular Weight : 318.33 g/mol

- IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, its anticancer activity has been assessed through in vitro experiments against breast cancer (MCF7) cells.

Case Studies and Research Findings

-

Anticancer Screening :

A study evaluated the compound's cytotoxic effects on MCF7 cells. The results indicated that it exhibited significant anticancer activity with an IC₅₀ value comparable to established chemotherapeutics like Doxorubicin. The IC₅₀ values observed in various derivatives ranged from 30.68 to 70.65 μM, indicating potent activity against these cancer cells .Compound IC₅₀ (μM) Comparison to Doxorubicin (IC₅₀ = 71.8 μM) Compound A 30.68 More potent Compound B 43.41 More potent Compound C 60.72 Comparable Doxorubicin 71.8 Reference -

Mechanisms of Action :

The biological mechanisms underlying the anticancer effects of this compound involve the induction of apoptosis and inhibition of cell proliferation pathways. The compound's interaction with cellular targets leads to the disruption of metabolic processes essential for cancer cell survival .

Other Biological Activities

Beyond its anticancer properties, the compound exhibits a range of biological activities:

- Anti-inflammatory : Pyrazole derivatives have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial : The compound has shown activity against various microbial strains, suggesting a broader application in infectious disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。